molecular formula C9H7ClS B8012903 4-(Chloromethyl)benzo[b]thiophene

4-(Chloromethyl)benzo[b]thiophene

Cat. No.: B8012903
M. Wt: 182.67 g/mol
InChI Key: PPXADDXUFFUHEJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)benzo[b]thiophene is a heterocyclic compound that features a thiophene ring fused with a benzene ring and a chloromethyl group attached to the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)benzo[b]thiophene typically involves the chloromethylation of benzo[b]thiophene. One common method is the reaction of benzo[b]thiophene with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the desired position . Another approach involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)benzo[b]thiophene varies depending on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The chloromethyl group can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can bind to biomolecules.

Comparison with Similar Compounds

    Benzo[b]thiophene: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

    4-Methylbenzo[b]thiophene: Contains a methyl group instead of a chloromethyl group, leading to different reactivity and applications.

    4-(Bromomethyl)benzo[b]thiophene: Similar structure but with a bromomethyl group, which can undergo different substitution reactions compared to the chloromethyl derivative.

Uniqueness: 4-(Chloromethyl)benzo[b]thiophene is unique due to the presence of the chloromethyl group, which provides a versatile handle for further functionalization. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(chloromethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXADDXUFFUHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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